![molecular formula C14H22N4O3S B3836760 N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine](/img/structure/B3836760.png)
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine
Overview
Description
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.
Final Coupling: The final step involves coupling the imidazole and oxazole derivatives through a nucleophilic substitution reaction, using appropriate conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanamine, 2-methyl-N-(2-methylpropyl) : Shares some structural similarities but lacks the complex ring systems and sulfonyl group.
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine: Similar in structure but may have different substituents or functional groups.
Uniqueness
This compound is unique due to its combination of an imidazole ring, an oxazole ring, and a sulfonyl group
Properties
IUPAC Name |
N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-11(2)8-18-13(7-15-14(18)22(4,19)20)10-17(3)9-12-5-6-21-16-12/h5-7,11H,8-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPWJVFJOBQNBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(C)CC2=NOC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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